molecular formula C8H8O4S3 B054157 5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS CAS No. 120279-86-9

5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS

Cat. No.: B054157
CAS No.: 120279-86-9
M. Wt: 264.3 g/mol
InChI Key: URRUPLXHINNWCE-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonic acid is a sulfur-containing heterocyclic compound characterized by a fused thiophene and thiopyran ring system. The structure includes partial saturation at the 5,6-positions, a methyl group at position 6, a ketone (4-oxo) at position 4, and a sulfonic acid group at position 2. This compound is structurally related to pharmacologically active thieno[2,3-b]thiopyran derivatives, such as dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . The sulfonic acid moiety enhances solubility in aqueous media compared to sulfonamide or carboxamide derivatives, while the 4-oxo group may influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S3/c1-4-2-6(9)5-3-7(15(10,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRUPLXHINNWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648357
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-86-9
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis from 2-Thienylthiol and Alkenyl Acid

A streamlined one-pot method involves the reaction of 2-thienylthiol with alkenyl acid in the presence of an aromatic hydrocarbon solvent (e.g., toluene) and a base (e.g., triethylamine). Cyclization of the intermediate occurs under reflux conditions, followed by sulfonation using sulfuric acid and acetic anhydride to introduce the sulfonic acid group. Key advantages include reduced reaction time and minimized purification steps. The process yields the target compound with a purity of >95% after recrystallization from ethanol.

Multi-Step Synthesis from 2-Bromo Thiophene

An alternative route begins with 2-bromo thiophene , which undergoes sequential functionalization to construct the thiopyran ring (Figure 1):

2-Bromo thiopheneNaOCH3,(COOR)2Methyl 4-hydroxy-α-oxo-6H-thieno[2,3-b]thiopyran-5-acetateΔ,glass powderDecarbonylated intermediate\text{2-Bromo thiophene} \xrightarrow{\text{NaOCH}3, \text{(COOR)}2} \text{Methyl 4-hydroxy-α-oxo-6H-thieno[2,3-b]thiopyran-5-acetate} \xrightarrow{\Delta, \text{glass powder}} \text{Decarbonylated intermediate}

Sulfonation is achieved by treating the intermediate with chlorosulfonic acid in dichloromethane at 0–5°C, followed by hydrolysis to yield the sulfonic acid derivative. This method emphasizes precise temperature control to avoid over-sulfonation and by-product formation.

Industrial Production and Optimization

Solvent and Catalyst Selection

Industrial-scale synthesis prioritizes solvents that enhance reaction efficiency and facilitate product isolation. Ethyl acetate and ethanol are preferred for their ability to dissolve intermediates while enabling easy recrystallization. Catalytic amounts of p-toluenesulfonic acid accelerate cyclization, reducing reaction time by 30% compared to uncatalyzed conditions.

Continuous Flow Reactor Applications

Recent advancements employ continuous flow reactors to improve yield consistency and scalability. By maintaining optimal residence times and temperature gradients, this technology achieves a 15% increase in overall yield compared to batch processes. However, this method requires rigorous control of sulfonation kinetics to prevent side reactions.

Key Challenges and Solutions

By-Product Formation During Sulfonation

The introduction of the sulfonic acid group often leads to over-sulfonation or ring-opening by-products . Mitigation strategies include:

  • Low-temperature sulfonation (0–5°C) to slow reaction kinetics.

  • Stepwise addition of chlorosulfonic acid to maintain stoichiometric control.

Purification Techniques

Recrystallization from ethyl acetate/ethanol mixtures effectively removes residual reactants and salts, achieving a final purity of ≥99%. Chromatographic methods are avoided due to high costs and scalability limitations.

Comparative Analysis of Synthetic Methods

ParameterOne-Pot SynthesisMulti-Step Synthesis
Reaction Time8–10 hours24–36 hours
Overall Yield68%52%
Purity95%99%
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that thienopyran derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Certain derivatives of thienopyran compounds have demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Some research points to the ability of thienopyran derivatives to inhibit tumor growth in vitro and in vivo, indicating their potential role in cancer therapy.

Applications in Medicinal Chemistry

The unique structure of 5,6-Dihydro-6-Methyl-4-Oxo-4H-Thieno[2,3-b]Thiopyran-2-Sulfonic Acid allows for various applications:

Drug Development

The compound's biological properties make it a candidate for drug development targeting various diseases. Its sulfonamide group can enhance solubility and bioavailability.

Synthetic Intermediates

This compound can serve as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Biological Assays

Due to its distinct properties, it can be utilized in biological assays to study enzyme inhibition or receptor binding.

Case Studies

Several studies highlight the effectiveness of thienopyran derivatives:

  • Antimicrobial Study : A study evaluating the antimicrobial activity of various thienopyran derivatives found that compounds similar to 5,6-Dihydro-6-Methyl-4-Oxo exhibited significant inhibition against Gram-positive bacteria .
  • Anti-inflammatory Research : In a preclinical model of arthritis, a derivative demonstrated reduced inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Data Table of Relevant Studies

Study ReferenceFocus AreaFindings
AntimicrobialSignificant inhibition against Gram-positive bacteria
Anti-inflammatoryReduced inflammation markers in arthritis model
AntitumorInhibition of tumor growth in vitro

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, pharmacological activities, and physicochemical properties of 5,6-dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonic acid with related compounds:

Compound Name Key Structural Features Functional Groups Pharmacological Activity Solubility Synthesis Challenges
5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonic acid Fused thiophene-thiopyran, 5,6-dihydro, 6-methyl, 4-oxo, 2-sulfonic acid Sulfonic acid, ketone Not explicitly reported (potential CA inhibition inferred) High (aqueous) Stability of sulfonic acid group
Dorzolamide (4S,6S)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide Fused thiophene-thiopyran, 5,6-dihydro, 6-methyl, 4-ethylamino, 2-sulfonamide, 7,7-dioxide Sulfonamide, amine, dioxide Carbonic anhydrase inhibitor (glaucoma) Moderate Diastereoselective synthesis
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine, 4,6-dimethyl, 2-carboxamide, 3-amino Carboxamide, amine Not reported (structural analog for drug discovery) Low Carboxamide coupling efficiency
Thieno[2,3-b]pyridine-2-carbonitrile derivatives (e.g., 6c in ) Thieno[2,3-b]pyridine, 2-carbonitrile, bromobenzofuran substituent Carbonitrile, bromobenzofuran Antimicrobial or enzyme inhibition Low to moderate Cyanide group stability

Key Differences and Implications

In contrast, dorzolamide’s sulfonamide group balances solubility and target binding, critical for topical ocular efficacy . The 4-oxo group in the target compound may reduce binding affinity to carbonic anhydrase compared to dorzolamide’s 4-ethylamino group, which directly interacts with the enzyme’s active site .

Synthetic Complexity :

  • Dorzolamide’s synthesis requires diastereoselective amination and protection-deprotection steps using nitrobenzenesulfonyl groups to achieve high yields and purity . The target compound’s synthesis would need to address the stability of the sulfonic acid moiety under reaction conditions.

Therapeutic Potential: While dorzolamide is clinically validated, the target compound’s 4-oxo and sulfonic acid groups may redirect its activity toward other targets, such as kinases or proteases, common for sulfur heterocycles .

Research Findings and Data

Physicochemical Properties

  • Solubility : The sulfonic acid group increases aqueous solubility (logP < 0) compared to dorzolamide (logP ~1.5) and carboxamide derivatives (logP ~2.5–3.0) .
  • Stability : Sulfonic acids are prone to hydrolysis under basic conditions, whereas dorzolamide’s sulfonamide and dioxide groups enhance stability .

Biological Activity

5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonic acid, also known as 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (CAS No. 120279-88-1), is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of the compound is C8H9NO3S3C_8H_9NO_3S_3 with a molecular weight of approximately 263.36 g/mol. The compound features a thienopyran structure, which is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thienopyran compounds exhibit notable antimicrobial properties. For instance:

  • Mechanism : Thienopyran derivatives are believed to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Case Study : A study on similar thienopyran compounds showed effective inhibition against various strains of bacteria, suggesting that 5,6-dihydro-6-methyl-4-oxo derivatives may possess similar properties .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest:

  • Research Findings : In vitro assays have demonstrated that thienopyran derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

The anticancer properties of thienopyran compounds have been explored extensively:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, they can modulate the expression of genes involved in cell cycle regulation and apoptosis.
  • Case Study : A study highlighted that thienopyran derivatives exhibited cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of 5,6-dihydro-6-methyl-4-oxo derivatives:

Study TypeFindings
Toxicity StudiesDemonstrated low toxicity in animal models at therapeutic doses.
Efficacy TrialsShowed significant antimicrobial and anticancer effects compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves cyclization of thiophene precursors followed by sulfonation. A general approach includes:

  • Using 1,4-dioxane as a solvent for thiophene derivatives to enhance cyclization (e.g., as in , where tetrahydro-benzo[b]thiophene derivatives were synthesized via benzoylisothiocyanate coupling).
  • Optimizing sulfonation via controlled addition of chlorosulfonic acid or sulfur trioxide under anhydrous conditions.
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts. Adjust temperature (room temperature to reflux) based on intermediate stability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm the sulfonic acid group via FT-IR (strong S=O stretches at ~1170 cm⁻¹ and 1030 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids).
  • NMR : ¹H/¹³C NMR to confirm the thieno-thiopyran core and methyl/oxo substituents (e.g., δ ~2.5 ppm for methyl groups in DMSO-d₆) .

Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies by storing samples at 40°C/75% RH for 1–3 months.
  • Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonic acid group or lactam ring opening).
  • Acidic conditions (pH < 3) may destabilize the thiopyran ring, as seen in analogous furobenzofuran degradation ( ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic substitution reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density on the thiopyran ring.
  • Identify reactive sites: The sulfonic acid group may act as an electron-withdrawing group, directing electrophilic attacks to the thiophene sulfur or oxo group.
  • Validate predictions experimentally via regioselective bromination or nitration assays .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Systematic solubility testing in DMSO, water, ethanol, and dichloromethane using gravimetric analysis.
  • Compare results with logP predictions (e.g., using ChemAxon or ACD/Labs).
  • Note discrepancies due to hydrate formation (common in sulfonic acids) or aggregation in nonpolar solvents .

Q. How can structural analogs of this compound be designed to enhance biological activity while retaining the thieno-thiopyran core?

  • Methodology :

  • Replace the methyl group at position 6 with bulkier substituents (e.g., tert-butyl) to modulate steric effects.
  • Introduce electron-donating groups (e.g., methoxy) at position 5 to alter redox potential.
  • Reference , where thieno[2,3-b]pyridine analogs with substituted benzyl groups showed enhanced bioactivity .

Q. What mechanistic insights explain the compound’s potential as a sulfotransferase inhibitor or enzyme modulator?

  • Methodology :

  • Use enzyme inhibition assays (e.g., human sulfotransferase isoforms SULT1A1/1E1) with fluorogenic substrates.
  • Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive vs. noncompetitive).
  • Molecular docking (AutoDock Vina) to simulate binding interactions with the sulfonic acid group and active-site residues .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s spectroscopic properties (e.g., NMR shifts) across studies?

  • Methodology :

  • Compare solvent effects: DMSO-d₆ vs. CDCl₃ may cause significant δ shifts for sulfonic acids.
  • Verify deuterium exchange (e.g., acidic protons on oxo groups) via ¹H NMR in D₂O.
  • Cross-reference with crystallographic data (if available) to confirm tautomeric forms .

Q. Why do some synthetic routes yield low (<30%) yields, and how can this be mitigated?

  • Methodology :

  • Identify rate-limiting steps (e.g., cyclization or sulfonation) via kinetic profiling.
  • Optimize catalyst systems (e.g., Lewis acids like ZnCl₂ for thiopyran formation).
  • Use flow chemistry to improve heat/mass transfer during exothermic steps .

Tables for Key Data

Property Value/Characteristic Reference
Theoretical logP ~0.5 (indicating moderate hydrophilicity)
Key IR Peaks S=O (1170 cm⁻¹), C=O (1680 cm⁻¹)
Degradation Pathway Lactam ring hydrolysis under acidic conditions

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